molecular formula C18H17N3O3S2 B2496028 (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one CAS No. 865659-99-0

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one

Cat. No. B2496028
CAS RN: 865659-99-0
M. Wt: 387.47
InChI Key: BVTXJENAHWBHJP-ZROIWOOFSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves preparative procedures that allow for the generation of the thiazolidinone and imidazolidinone frameworks, pivotal for their biological activity. For example, the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives and their reaction with aldehydes have led to a variety of 5-ylidene derivatives, demonstrating moderate activity against malignant tumor cells, with specific sensitivity in renal cancer cell lines UO31 and TK10 (Horishny, Chaban, & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Studies involving the synthesis and molecular structure determination, including single crystal X-ray diffraction, have been essential in understanding the spatial arrangement and potential reactivity sites of these molecules. For instance, the structural analysis of related derivatives has been carried out to understand their interaction with biological targets and their stability under various conditions (Sharma et al., 2017).

Scientific Research Applications

Electro-Optical and Charge Transport Properties

Imidazolidin derivatives, including compounds structurally related to "(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one", have been extensively studied for their electro-optical and charge transport properties. A study by Irfan et al. (2016) delves into the semiconducting material potential of these derivatives, highlighting their structural, electronic, optical, and charge transport characteristics. The research underscores the importance of frontier molecular orbitals and intramolecular charge transfer, elucidating their absorption, emission, and ionization potentials which are pivotal for applications in semiconducting materials.

Corrosion Inhibition

Another critical application area is corrosion inhibition. The study by Ammal et al. (2018) investigates the efficacy of 1,3,4-oxadiazole derivatives, akin to the core structure of the subject compound, in preventing corrosion of mild steel in sulfuric acid. This research emphasizes the protective layer formation and the mixed-type behavior of these inhibitors, presenting a novel approach to enhancing the durability and lifespan of metal structures.

Antitumor Activity

Research into the antitumor potential of imidazolidin derivatives has also been significant. Horishny et al. (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives, demonstrating moderate activity against malignant tumor cells. The study identifies specific cancer cell lines that are most sensitive to these compounds, paving the way for further exploration into their therapeutic applications.

Antimicrobial and Antifungal Applications

Further extending its utility, derivatives of imidazolidin have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Adhikari et al. (2012) achieved high yield synthesis of novel thiazolidinone analogues demonstrating significant in vitro antioxidant, antibacterial, and antifungal activity. These findings suggest the potential of such compounds in developing new therapeutic agents against various microbial infections.

properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-16-12(10-24-15-4-2-1-3-13(15)16)9-14-17(23)21(18(25)19-14)11-20-5-7-26-8-6-20/h1-4,9-10H,5-8,11H2,(H,19,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTXJENAHWBHJP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one

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